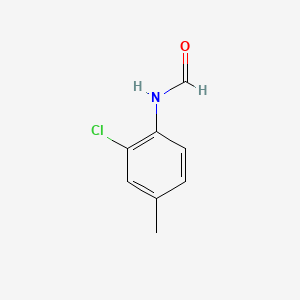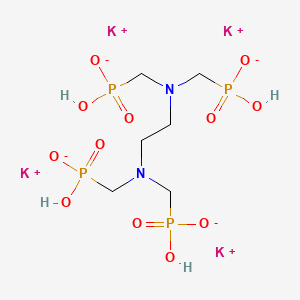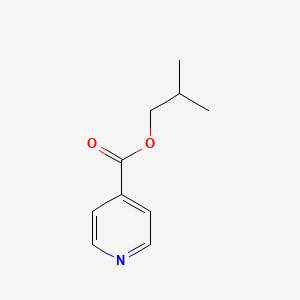
2-Methylpropyl pyridine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboxylic acid 2-methylpropyl ester is an organic compound that belongs to the class of pyridinecarboxylic acid esters It is characterized by a pyridine ring substituted with a carboxylic acid ester group at the fourth position and a 2-methylpropyl group attached to the ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridinecarboxylic acid 2-methylpropyl ester typically involves the esterification of 4-pyridinecarboxylic acid with 2-methylpropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
4-Pyridinecarboxylic acid+2-MethylpropanolAcid Catalyst4-Pyridinecarboxylic acid 2-methylpropyl ester+Water
Industrial Production Methods: In an industrial setting, the production of 4-pyridinecarboxylic acid 2-methylpropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions: 4-Pyridinecarboxylic acid 2-methylpropyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-pyridinecarboxylic acid and 2-methylpropanol in the presence of water and an acid or base catalyst.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Reduction: Lithium aluminum hydride, dry ether
Substitution: Nitrating mixture (for nitration), halogen (for halogenation)
Major Products:
Hydrolysis: 4-Pyridinecarboxylic acid, 2-methylpropanol
Reduction: 4-Pyridinecarboxylic acid 2-methylpropyl alcohol
Substitution: Substituted pyridine derivatives
科学研究应用
4-Pyridinecarboxylic acid 2-methylpropyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It may serve as a precursor for the development of drugs targeting specific biological pathways.
Industry: The ester is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-pyridinecarboxylic acid 2-methylpropyl ester depends on its specific application. In general, the ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets or participate in further chemical reactions. The pyridine ring can also engage in interactions with enzymes or receptors, influencing various biochemical pathways.
相似化合物的比较
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Comparison: 4-Pyridinecarboxylic acid 2-methylpropyl ester is unique due to the presence of the 2-methylpropyl ester group, which imparts distinct chemical and physical properties compared to its analogs. While picolinic acid, nicotinic acid, and isonicotinic acid share the pyridinecarboxylic acid core, their functional groups and positions differ, leading to variations in reactivity and applications.
属性
CAS 编号 |
226896-38-4 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC 名称 |
2-methylpropyl pyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-8(2)7-13-10(12)9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3 |
InChI 键 |
BCCFADLFYUAUPC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(=O)C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


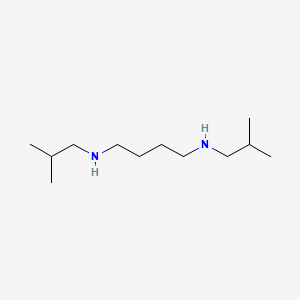
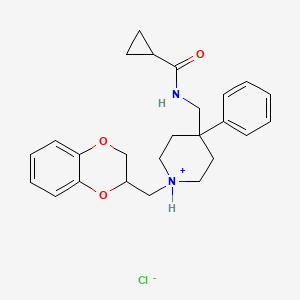
![5-Bromo-[1,3]thiazolo[4,5-b]pyrazin-2-amine](/img/structure/B13742539.png)
![3-(2,6-Dimethyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B13742546.png)
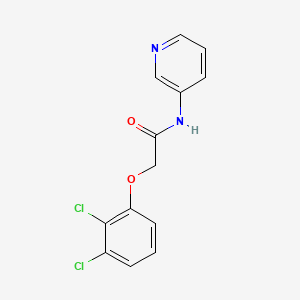
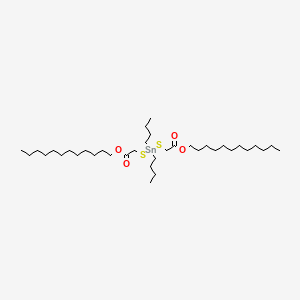
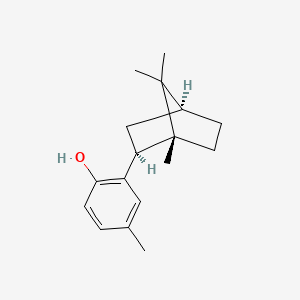
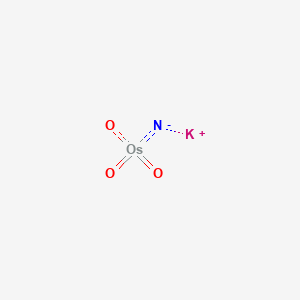
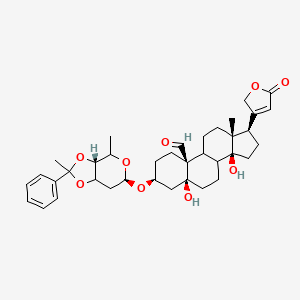
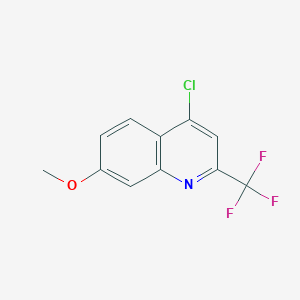
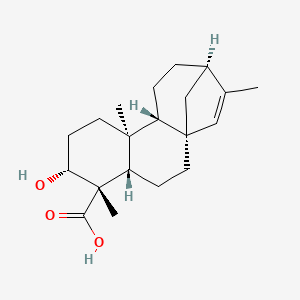
![[3-(4-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13742604.png)
